N-(2,4-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2,4-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. This compound’s structure combines electron-donating (methoxy) and electron-withdrawing (fluorine) substituents, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2S/c1-29-15-5-2-13(3-6-15)18-11-19-21(24-8-9-27(19)26-18)30-12-20(28)25-17-7-4-14(22)10-16(17)23/h2-11H,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEVGVDRZAYNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates diverse structural motifs, including difluorophenyl, methoxyphenyl, and pyrazolo[1,5-a]pyrazine moieties, which contribute to its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the pyrazolo[1,5-a]pyrazine core followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents include halogenated precursors and organometallic reagents to facilitate bond formation. The final product is purified through methods such as chromatography to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to modulate the activity of certain enzymes or receptors, which can lead to various biological effects such as anti-inflammatory and anticancer activities. The compound may inhibit key enzymes involved in cell proliferation and survival pathways, thus exhibiting potential therapeutic effects against various diseases .
Biological Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant biological activities, including:
- Antitumor Activity : Compounds similar to this compound have shown inhibitory effects against cancer cell lines by targeting oncogenic pathways such as BRAF(V600E) and EGFR. Studies have demonstrated that these compounds can reduce cell viability in vitro and exhibit cytotoxic effects in vivo models .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them candidates for treating inflammatory diseases .
- Antibacterial Activity : Some studies suggest that pyrazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .
Case Studies
Several case studies highlight the effectiveness of related pyrazole compounds:
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit tumor growth in xenograft models. Compounds with similar structures to this compound demonstrated significant tumor reduction compared to controls, with some achieving over 70% inhibition in tumor size within two weeks of treatment.
- Anti-inflammatory Effects : In a mouse model of arthritis, a related pyrazole derivative exhibited a 50% reduction in joint swelling and significant decreases in inflammatory markers (IL-6 and TNF-alpha) when administered daily over a 14-day period.
- Antibacterial Activity : A series of experiments tested the antibacterial efficacy of various pyrazole derivatives against resistant strains of Staphylococcus aureus. Results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo-heterocyclic derivatives, focusing on core modifications, substituent effects, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Heterocycle Modifications: The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[1,5-a]pyrimidine (e.g., F-DPA, DPA-714) by replacing one nitrogen atom in the six-membered ring. Triazolo[1,5-a]pyrimidine derivatives (e.g., flumetsulam) exhibit herbicidal activity, suggesting that nitrogen-rich cores enhance agrochemical utility .
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 2,4-difluorophenyl group in the target compound increases lipophilicity and metabolic stability compared to methoxy or methylsulfanyl substituents in analogs . Sulfanyl vs. Methoxy vs. Halo Substituents: The 4-methoxyphenyl group in the target compound donates electron density, contrasting with the electron-deficient 4-chlorophenyl group in ’s analog. This could modulate interactions with hydrophobic enzyme pockets .
Bioactivity Trends :
- Pyrazolo[1,5-a]pyrimidine acetamides (e.g., F-DPA, DPA-714) are validated as radioligands for translocator protein (TSPO), highlighting the pharmacological relevance of this scaffold .
- Sulfonamide derivatives (e.g., flumetsulam) demonstrate herbicidal activity, whereas sulfanyl-acetamide analogs (e.g., ) are hypothesized to exhibit antimicrobial properties, suggesting functional group-dependent bioactivity .
Table 2: Physicochemical Properties (Hypothesized)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
